

BMS-214662 in Ras-Mutant Cancer Models: A Technical Guide

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Compound of Interest

Compound Name: BMS-214662

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This technical guide provides an in-depth overview of **BMS-214662**, a potent farnesyltransferase inhibitor (FTI), and its application in the context of Ras-mutant cancer models. We will delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize the critical signaling pathways involved.

Introduction: Targeting the "Undruggable" Ras

Mutations in the RAS family of proto-oncogenes (primarily KRAS, HRAS, and NRAS) are among the most common drivers of human cancers, found in approximately 30% of all malignancies.[1] These mutations lock Ras proteins in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling that promotes cell proliferation, survival, and differentiation.[2] For decades, direct inhibition of mutant Ras was considered unfeasible. This led to alternative strategies, including the inhibition of essential post-translational modifications required for Ras function.

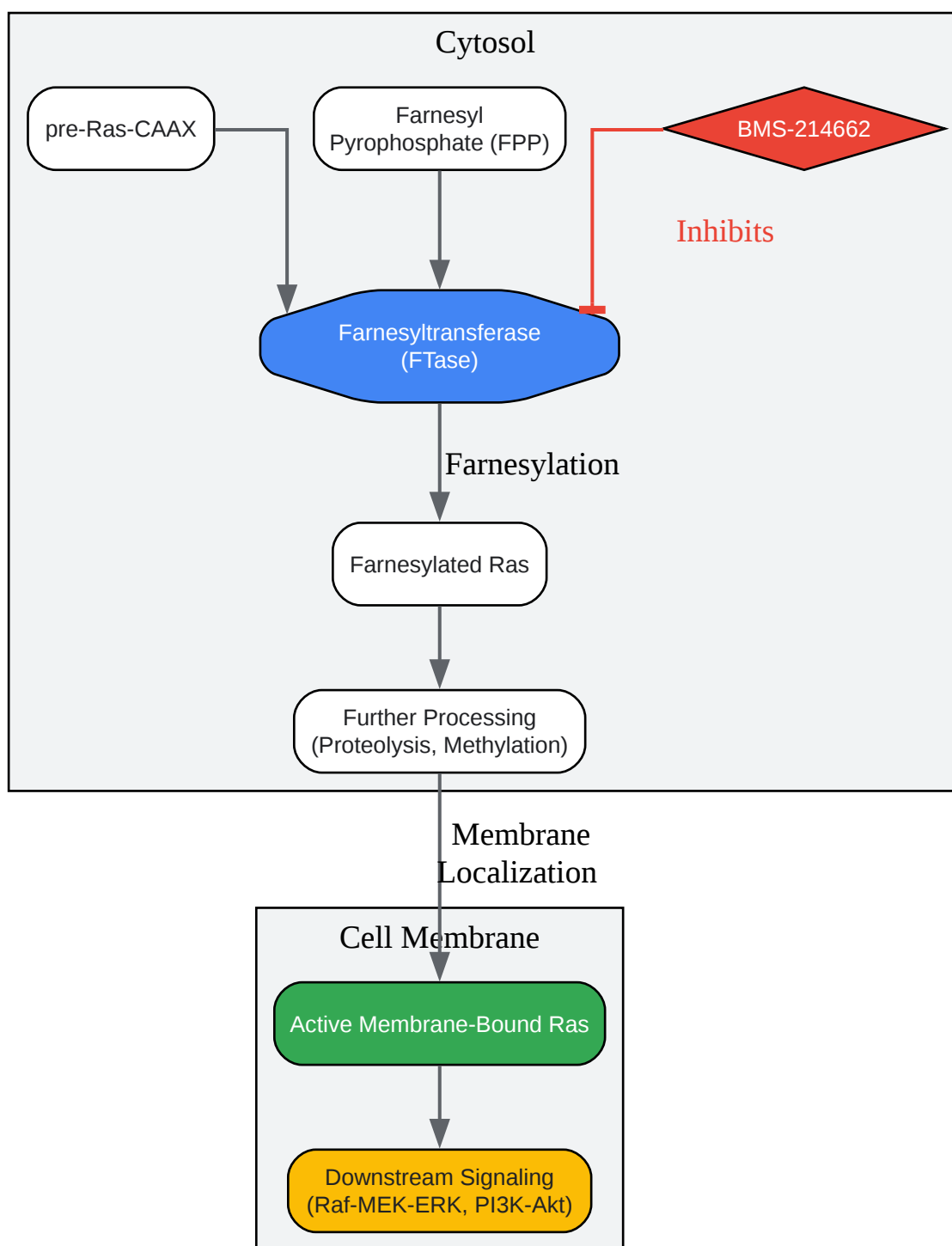
One such critical modification is farnesylation, a type of prenylation where a 15-carbon farnesyl lipid group is attached to the C-terminal cysteine of the Ras protein.[3] This process is catalyzed by the enzyme farnesyltransferase (FTase) and is essential for anchoring Ras to the plasma membrane, a prerequisite for its signaling activity.[4] **BMS-214662** was developed as a potent and selective inhibitor of FTase, designed to disrupt Ras localization and function, thereby exerting anti-tumor effects.[5]

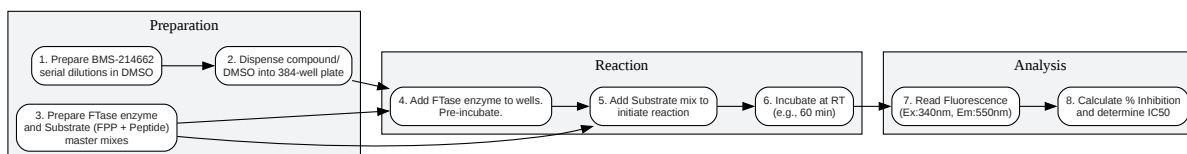
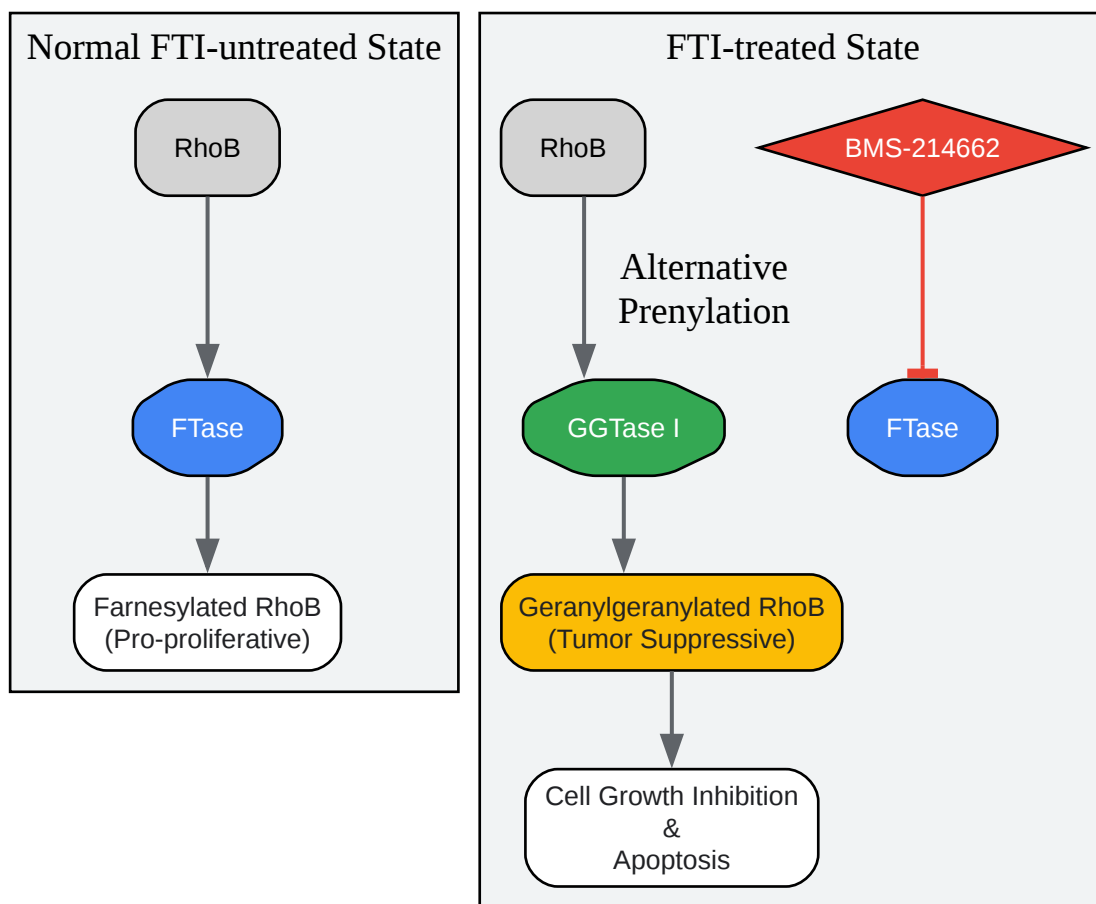
Core Mechanism of Action

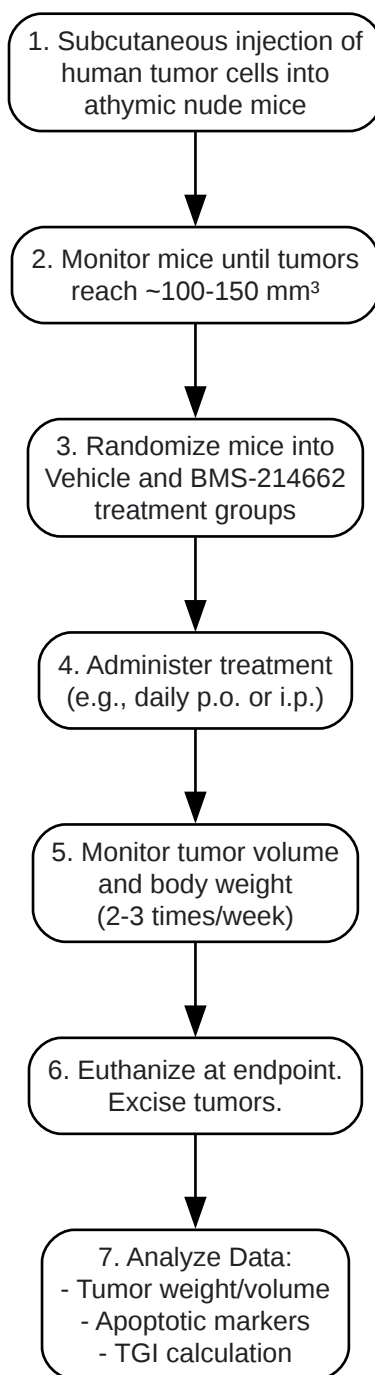
BMS-214662 is a nonpeptidomimetic, competitive inhibitor of FTase. Its primary mechanism involves blocking the farnesylation of a class of proteins that possess a C-terminal "CAAX box" motif, with Ras being the most prominent target in oncology.

2.1 Inhibition of Ras Farnesylation

By preventing the transfer of the farnesyl group to Ras, **BMS-214662** ensures that Ras remains in the cytosol, unable to localize to the cell membrane where it would normally be activated and engage with downstream effectors. This effectively shuts down the oncogenic signaling cascades driven by mutant Ras.







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